(e)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine
Overview
Description
(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine is a stilbene derivative known for its antioxidant and anticancer activities . This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of cancer treatment and oxidative stress management .
Preparation Methods
The synthesis of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine typically involves the reaction of 2-chlorobenzaldehyde with 3,5,6-trimethylpyrazine under specific conditions to form the desired product . The reaction conditions often include the use of a base and a solvent such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and bases or acids to catalyze the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various derivatives of the original compound .
Scientific Research Applications
(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine involves several molecular targets and pathways:
Antioxidant Activity: The compound reduces hydrogen peroxide-induced release of lactate dehydrogenase and increases cell viability by inhibiting apoptosis.
Anticancer Activity: It induces cell death in non-small cell lung cancer cells through the induction of endoplasmic reticulum stress and mitochondrial apoptosis.
Comparison with Similar Compounds
(E)-2-(2-Chlorostyryl)-3,5,6-trimethylpyrazine can be compared with other stilbene derivatives, such as resveratrol and pterostilbene. While all these compounds exhibit antioxidant and anticancer activities, this compound is unique in its specific molecular targets and pathways . Similar compounds include:
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-3,5,6-trimethylpyrazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2/c1-10-11(2)18-15(12(3)17-10)9-8-13-6-4-5-7-14(13)16/h4-9H,1-3H3/b9-8+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDPYTYLNQFVAT-CMDGGOBGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C=CC2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(C(=N1)C)/C=C/C2=CC=CC=C2Cl)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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